molecular formula C8H8N4S B3006374 N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine CAS No. 1156894-35-7

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine

Cat. No.: B3006374
CAS No.: 1156894-35-7
M. Wt: 192.24
InChI Key: ZBRMULPEHIYEKZ-UHFFFAOYSA-N
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Description

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with a thiadiazole derivative. One common method is the reaction of pyridin-3-amine with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.

Scientific Research Applications

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar chemical properties and applications.

    Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in pharmaceuticals and agrochemicals.

Uniqueness

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is unique due to the combination of the thiadiazole and pyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings.

Properties

IUPAC Name

N-(thiadiazol-4-ylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-7(4-9-3-1)10-5-8-6-13-12-11-8/h1-4,6,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRMULPEHIYEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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